- Preparation of compounds with TRK inhibitory activity, China, , ,
Cas no 93290-12-1 (Ethyl 5-formyl-1H-pyrazole-3-carboxylate)

93290-12-1 structure
Nom du produit:Ethyl 5-formyl-1H-pyrazole-3-carboxylate
Numéro CAS:93290-12-1
Le MF:C7H8N2O3
Mégawatts:168.15002155304
MDL:MFCD16620106
CID:844592
PubChem ID:3542775
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- 5-formyl-1H-Pyrazole-3-carboxylic acid ethyl ester
- Ethyl 5-Formylpyrazole-3-carboxylate
- 1H-Pyrazole-3-carboxylic acid, 5-formyl-, ethyl ester
- ethyl 3(5)-formylpyrazole-5(3)-carboxylate
- ethyl 5-formyl-1H-pyrazole-3-carboxylate
- Ethyl 3-formyl-1H-pyrazole-5-carboxylate
- DURUTRWXAPRQHM-UHFFFAOYSA-N
- Ethyl5-Formylpyrazole-3-carboxylate
- 5789AC
- KM3179
- NE61573
- TRA0036683
- AB16859
- SY018583
- TC
- 5-Formylpyrazole-3-carboxylic acid ethyl ester
- SCHEMBL14097075
- EN300-55217
- Ethyl3-formyl-1H-pyrazole-5-carboxylate
- AKOS006238803
- DB-169069
- SCHEMBL5599267
- CS-0055100
- J-520877
- 5-Formyl-2H-pyrazole-3-carboxylic acid ethyl ester
- AS-32669
- DTXSID60393480
- Z825863534
- 93290-12-1
- AKOS016013842
- DA-18223
- MFCD16620106
- Ethyl 5-formyl-1H-pyrazole-3-carboxylate
-
- MDL: MFCD16620106
- Piscine à noyau: 1S/C7H8N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h3-4H,2H2,1H3,(H,8,9)
- La clé Inchi: DURUTRWXAPRQHM-UHFFFAOYSA-N
- Sourire: O=CC1NN=C(C(OCC)=O)C=1
Propriétés calculées
- Qualité précise: 168.05300
- Masse isotopique unique: 168.05349212g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 4
- Complexité: 184
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.6
- Surface topologique des pôles: 72
Propriétés expérimentales
- Point d'ébullition: 373.6±27.0℃/760mmHg
- Le PSA: 72.05000
- Le LogP: 0.39890
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Informations de sécurité
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Données douanières
- Code HS:2933199090
- Données douanières:
Code douanier chinois:
2933199090Résumé:
2933199090. Autres composés cycliques pyrazoliques structurellement non condensés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933199090. Autres composés contenant dans leur structure un cycle Pyrazole non condensé, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
Ethyl 5-formyl-1H-pyrazole-3-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125740-250mg |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 97% | 250mg |
¥1174.00 | 2024-04-24 | |
Chemenu | CM188198-5g |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95%+ | 5g |
$783 | 2023-02-01 | |
Enamine | EN300-55217-1.0g |
ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95% | 1g |
$271.0 | 2023-05-26 | |
Apollo Scientific | OR926922-1g |
5-Formyl-1H-pyrazole-3-carboxylic acid ethyl ester |
93290-12-1 | 95% | 1g |
£244.00 | 2025-02-21 | |
Chemenu | CM188198-250mg |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95+% | 250mg |
$415 | 2021-08-05 | |
TRC | E703010-50mg |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D691984-0.25g |
Ethyl 5-Formylpyrazole-3-carboxylate |
93290-12-1 | >95% | 0.25g |
$120 | 2023-09-03 | |
Enamine | EN300-55217-0.05g |
ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95% | 0.05g |
$64.0 | 2023-05-26 | |
Alichem | A049003436-5g |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95% | 5g |
$1144.00 | 2023-08-31 | |
Enamine | EN300-55217-10.0g |
ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95% | 10g |
$1163.0 | 2023-05-26 |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 30 min, rt
1.2 Solvents: 1,2-Dichloroethane ; rt → 0 °C; 0 °C; 0 °C → reflux; 30 min, reflux
1.3 Reagents: Water ; cooled
1.2 Solvents: 1,2-Dichloroethane ; rt → 0 °C; 0 °C; 0 °C → reflux; 30 min, reflux
1.3 Reagents: Water ; cooled
Référence
Synthetic Routes 2
Conditions de réaction
Référence
- Preparation of isoquinoline derivatives as c-Jun N-terminal kinase (JNK) inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 30 min, rt
1.2 1 h, rt
1.3 Reagents: Methanol ; 10 min, rt
1.2 1 h, rt
1.3 Reagents: Methanol ; 10 min, rt
Référence
- Stabilization and activation of unstable propynal in the zeolite nanospace and its application to addition reactionsCatalysis Science & Technology, 2017, 7(19), 4422-4430,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 65 °C
Référence
- Brominated trihalomethyl enones as versatile precursors to 3-ethoxy, -formyl, -azidomethyl, -triazolyl, and 3-aminomethyl pyrazolesJournal of Heterocyclic Chemistry, 2013, 50(1), 71-77,
Synthetic Routes 5
Conditions de réaction
1.1 Solvents: Diethyl ether
Référence
- Some aldehydes of the pyrazole and 1,2,3-triazole seriesBerichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1941, 74, 1680-7,
Synthetic Routes 6
Conditions de réaction
Référence
- Preparation of 5-substituted 2H-pyrazole-3-carboxylic acid derivatives as agonists for the RUP25 nicotinic acid receptor for the treatment of dyslipidemia and related diseases, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Solvents: Dichloromethane ; 12 h, rt
Référence
- 1,3-Dipolar cycloaddition of ethyl diazoacetate to alkynes in the pores of zeolite NaYChemistry Letters, 2007, 36(1), 60-61,
Synthetic Routes 8
Conditions de réaction
1.1 Solvents: Diethyl ether ; 30 min, reflux
1.2 Reagents: Formic acid ; 1 h, rt
1.2 Reagents: Formic acid ; 1 h, rt
Référence
- 1,3-Dipolar cycloaddition in the synthesis of pyrazolyl-substituted nitronyl nitroxidesRussian Chemical Bulletin, 2005, 54(9), 2169-2181,
Synthetic Routes 9
Conditions de réaction
Référence
- Substituted pyrazolyl compounds and methods employing these compounds, United States, , ,
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Raw materials
- ethyl propiolate
- 1H-Pyrazole-3-carboxylic acid, 5-(diethoxymethyl)-, ethyl ester
- Ethane, 2-diazo-1,1-dimethoxy-
- 2-Propynal (>85%, stabilized with Hydroquinone)
- Ethyl pyrazole-3-carboxylate
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Preparation Products
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Littérature connexe
-
1. Book reviews
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:93290-12-1)Ethyl 5-formyl-1H-pyrazole-3-carboxylate

Pureté:99%/99%
Quantité:5g/25g
Prix ($):473.0/1818.0